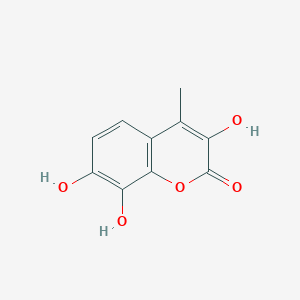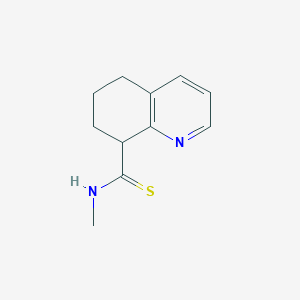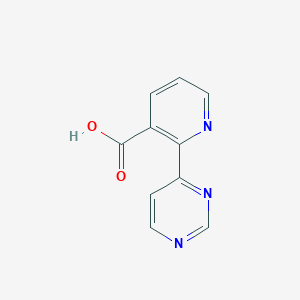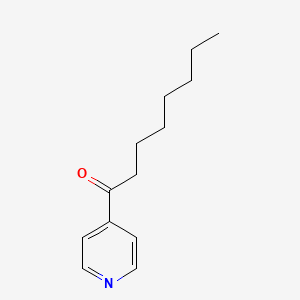
6-Fluoro-5-nitroquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Fluoro-5-nitroquinolin-2(1H)-one is a heterocyclic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a fluorine atom at the 6th position and a nitro group at the 5th position on the quinoline ring. The quinoline ring system is known for its wide range of biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-5-nitroquinolin-2(1H)-one typically involves the following steps:
Nitration: The introduction of the nitro group at the 5th position can be achieved through nitration of a suitable quinoline precursor. This step usually involves the use of nitric acid and sulfuric acid as nitrating agents.
Cyclization: The final step involves the cyclization of the intermediate compounds to form the quinoline ring system. This can be achieved through various cyclization reactions, such as the Skraup synthesis or the Doebner-Miller reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
6-Fluoro-5-nitroquinolin-2(1H)-one can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products
Reduction: 6-Fluoro-5-aminoquinolin-2(1H)-one.
Substitution: 6-Substituted-5-nitroquinolin-2(1H)-one derivatives.
Oxidation: 6-Fluoro-5-nitroquinoline N-oxide.
科学研究应用
6-Fluoro-5-nitroquinolin-2(1H)-one has a wide range of applications in scientific research, including:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug development.
Biological Studies: Researchers use this compound to study the mechanisms of action of quinoline derivatives and their interactions with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: In the chemical industry, this compound is used as an intermediate in the synthesis of more complex molecules and as a building block for the development of new materials.
作用机制
The mechanism of action of 6-Fluoro-5-nitroquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its intracellular targets.
相似化合物的比较
Similar Compounds
6-Fluoroquinolin-2(1H)-one: Lacks the nitro group at the 5th position.
5-Nitroquinolin-2(1H)-one: Lacks the fluorine atom at the 6th position.
6-Chloro-5-nitroquinolin-2(1H)-one: Contains a chlorine atom instead of a fluorine atom at the 6th position.
Uniqueness
6-Fluoro-5-nitroquinolin-2(1H)-one is unique due to the presence of both the fluorine atom and the nitro group on the quinoline ring. This combination of substituents imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications in research and industry.
属性
分子式 |
C9H5FN2O3 |
|---|---|
分子量 |
208.15 g/mol |
IUPAC 名称 |
6-fluoro-5-nitro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H5FN2O3/c10-6-2-3-7-5(9(6)12(14)15)1-4-8(13)11-7/h1-4H,(H,11,13) |
InChI 键 |
HQJYJRHZLQBIOX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=O)NC2=C1C(=C(C=C2)F)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 6-cyanoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B11895912.png)



![4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B11895929.png)
![Methyl (2-hydroxyimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11895930.png)





![5-Methyl-7-(pyridin-2-yl)-6-oxa-5-azaspiro[3.4]octane](/img/structure/B11895962.png)
